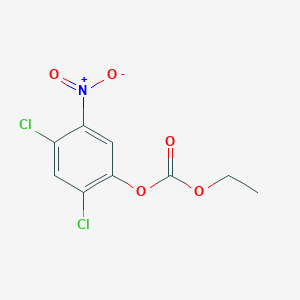

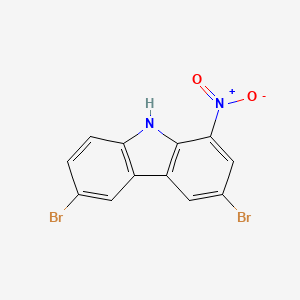

![molecular formula C14H15N B3025284 2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole CAS No. 40174-39-8](/img/structure/B3025284.png)

2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole

Overview

Description

“2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole” is a type of organic compound . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One common method is the reaction of 2-(1,1-Dimethyl1,3-dihydro-benzo[e]indol-2-ylidene)-malonaldehyde with 4-methyl-O-phenylene diamine .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The IUPAC Standard InChIKey for this compound is PYFVEIDRTLBMHG-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can vary based on the conditions and reactants involved. For instance, it can behave as a n-type dopant for n-channel Organic Thin Film Transistors (OTFTs) .Scientific Research Applications

Cytotoxicity Activity in Cancer Research

2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole derivatives show promising results in cancer research. A study involving the synthesis of chalcones derived from indole compounds demonstrated significant cytotoxic activity against human breast cancer cell lines, particularly with certain compounds exhibiting high inhibition rates (Mohammad & ALİ, 2022).

Synthesis of Biologically Active Derivatives

Research into the synthesis of new derivatives of 2,3-dimethylindole revealed potential biological activities. These derivatives could exhibit various biological activities including enzyme inhibition and potential for treating phobic disorders (Avdeenko, Konovalova, & Yakymenko, 2020).

Antibacterial Applications

Novel indole Schiff base derivatives synthesized from this compound show antibacterial properties. These compounds were tested against bacteria and exhibited antibacterial action, suggesting potential use in antimicrobial treatments (Khalil, Faraj, & Fadhel, 2022).

Sensor Development

A derivative of this compound was utilized to develop a highly sensitive sensor for detecting cyanide ions. This innovative approach overcomes limitations of prevailing techniques and can be used in various applications including food safety and environmental monitoring (Zhu et al., 2021).

Energy and Material Science

In the field of energy and material science, indocyanine dyes derived from this compound have been investigated. These dyes, when used in dye-sensitized solar cells, can significantly improve photoelectric conversion efficiency. This application demonstrates the potential of these compounds in renewable energy technologies (Wu et al., 2009).

Bioactive Aromatic Heterocyclic Macromolecules

Efforts to synthesize bioactive aromatic heterocyclic macromolecules using 1,1,2-trimethyl-1H-benzo[e]indole, a closely related compound, have shown promising biological activity. These compounds, when attached to monosaccharides, exhibit enhanced properties and can be used in various biomedical applications (MAHMOOD, Salman, & Abd, 2022).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This broad-spectrum binding ability makes them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to exhibit various biological activities, which suggest a range of potential molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can influence various biological pathways . The nature of these interactions often involves the formation of hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic amino acids in the active sites of enzymes or receptors .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s ability to interact with key signaling molecules and transcription factors, thereby altering the expression of genes involved in cell proliferation, apoptosis, and immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, this compound can modulate gene expression by interacting with nuclear receptors and transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic transformations, leading to the formation of active or inactive metabolites . These changes can affect the compound’s efficacy and toxicity over extended periods of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of indole derivatives . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives have been shown to interact with membrane transporters, influencing their uptake and efflux across cellular membranes .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, where they interact with nuclear receptors and transcription factors to modulate gene expression .

properties

IUPAC Name |

2,3-dimethyl-1,2-dihydrobenzo[e]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-10-9-13-12-6-4-3-5-11(12)7-8-14(13)15(10)2/h3-8,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMHYXAJSDOMEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1C)C=CC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

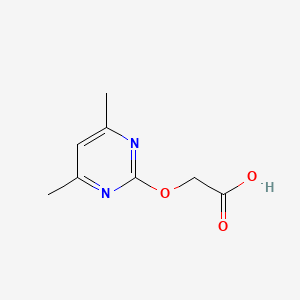

![Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B3025206.png)

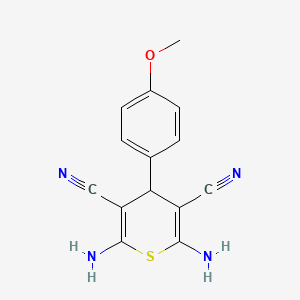

![4-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B3025211.png)

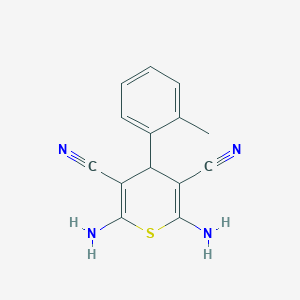

![5-[(Diethylamino)methyl]quinolin-8-ol](/img/structure/B3025213.png)

![[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3025215.png)

![1,4-Dioxaspiro[4.5]decane-2-methanamine](/img/structure/B3025216.png)

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B3025218.png)

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine](/img/structure/B3025219.png)